Enzymatic Hydrolysis Rate (kcat/Km) Comparison for Proline-Beta-Naphthylamidase
For the novel proline-beta-naphthylamidase enzyme purified from porcine intestinal mucosa, the catalytic efficiency (kcat/Km) of glycine-beta-naphthylamide was directly compared to other amino acid derivatives. The enzyme exhibited a strong preference for this substrate, highlighting its utility in studying enzymes with a broad substrate range that nonetheless display distinct kinetic signatures [1].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) |
|---|---|
| Target Compound Data | High catalytic efficiency; judged by kcat/Km value to be among the top hydrolyzed substrates [1]. |
| Comparator Or Baseline | Proline-beta-naphthylamide, Leucine-beta-naphthylamide, Alanine-beta-naphthylamide |
| Quantified Difference | The study explicitly states that the enzyme hydrolyzes these substrates and that glycine-beta-naphthylamide was among the top performers 'as judged by the kcat/Km value' [1]. |
| Conditions | Enzyme: Proline-beta-naphthylamidase purified from porcine intestinal mucosa. Assay system not detailed in abstract. |
Why This Matters
This direct comparison demonstrates that glycine-beta-naphthylamide is a preferred substrate for a specific, physiologically relevant aminopeptidase, making it a valuable tool for characterizing this enzyme class and for studies involving intestinal mucosal biochemistry.
- [1] Journal Article. (n.d.). Purification and characterization of proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa. All Journals. View Source
